molecular formula C17H24Cl2N4 B5400408 1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride

1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride

Cat. No.: B5400408
M. Wt: 355.3 g/mol
InChI Key: HXEYHWOJYOWEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. D4 receptor is a subtype of dopamine receptor that is mainly expressed in the prefrontal cortex, striatum, and limbic system. The D4 receptor has been implicated in several neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. Therefore, L-745,870 has been extensively studied as a potential therapeutic agent for these disorders.

Mechanism of Action

1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride acts as a competitive antagonist of the D4 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activity of the D4 receptor and a reduction in downstream signaling pathways. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the modulation of dopamine release and reuptake in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and cell culture studies. For example, this compound has been shown to decrease the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in cognition and reward processing. In addition, this compound has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride in lab experiments is its selectivity for the D4 receptor. This allows researchers to specifically target the D4 receptor without affecting other dopamine receptor subtypes. However, one of the limitations of using this compound is its relatively low potency, which requires higher concentrations to achieve a significant effect. In addition, this compound has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride and the D4 receptor. One area of interest is the role of D4 receptor in social behavior and autism spectrum disorders. Another area of interest is the development of more potent and selective D4 receptor antagonists for therapeutic use. Finally, the development of imaging techniques to visualize the distribution and activity of D4 receptor in the brain could provide valuable insights into the role of this receptor in different neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride involves the reaction of 3-methyl-4-pyridinyl magnesium bromide with 1,4-diazepane in the presence of palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of this compound.

Scientific Research Applications

1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride has been used in various scientific research applications to study the role of D4 receptor in different physiological and pathological conditions. For example, this compound has been used to investigate the effect of D4 receptor blockade on cognitive function in animal models of ADHD and schizophrenia. In addition, this compound has been used to study the role of D4 receptor in drug addiction and reward-related behaviors.

Properties

IUPAC Name

1,4-bis(3-methylpyridin-4-yl)-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4.2ClH/c1-14-12-18-6-4-16(14)20-8-3-9-21(11-10-20)17-5-7-19-13-15(17)2;;/h4-7,12-13H,3,8-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEYHWOJYOWEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCCN(CC2)C3=C(C=NC=C3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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